molecular formula C21H18N4O4S2 B12132574 methyl 4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12132574
M. Wt: 454.5 g/mol
InChI Key: KDSKAWGLJFYPDN-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a furan-2-ylmethyl substituent at position 4 and a thiophen-2-yl group at position 5 of the triazole core. The triazole is further functionalized with a sulfanyl acetyl linker, which connects to a methyl benzoate moiety via an amide bond. The presence of heterocycles (furan and thiophene) and the sulfanyl group may enhance bioavailability and binding affinity to biological targets .

Properties

Molecular Formula

C21H18N4O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H18N4O4S2/c1-28-20(27)14-6-8-15(9-7-14)22-18(26)13-31-21-24-23-19(17-5-3-11-30-17)25(21)12-16-4-2-10-29-16/h2-11H,12-13H2,1H3,(H,22,26)

InChI Key

KDSKAWGLJFYPDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of furan and thiophene groups. The final steps involve the attachment of the benzoate moiety and methylation.

    Formation of Triazole Core: The triazole core can be synthesized using a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Furan and Thiophene Groups: The furan and thiophene groups are introduced through nucleophilic substitution reactions.

    Attachment of Benzoate Moiety: The benzoate group is attached via esterification reactions.

    Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of bioactive triazole and thiophene moieties.

    Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical and industrial applications.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in microbial growth, cancer cell proliferation, and other biological processes.

    Pathways Involved: It may interfere with key biochemical pathways such as DNA synthesis, protein synthesis, and cell signaling, leading to its observed biological effects.

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, pharmacological activities, and synthesis strategies.

Structural Analogs with Heterocyclic Substituents
Compound Name Substituents (Triazole Positions 4 & 5) Key Functional Groups Biological Activity Reference
Target Compound 4-(Furan-2-ylmethyl), 5-(Thiophen-2-yl) Sulfanyl acetyl, Methyl benzoate Inferred antimicrobial/anti-inflammatory
Methyl 4-[({[4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate 4-Amino, 5-(4-Chlorophenyl) Sulfanyl acetyl, Methyl benzoate Antimicrobial (vs. Staphylococcus aureus)
Ethyl 4-({[5-{[4-(Acetylamino)Phenoxy]Methyl}-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate 4-Methyl, 5-(Acetylaminophenoxymethyl) Sulfanyl acetyl, Ethyl benzoate Antiexudative (76% inhibition vs. carrageenan-induced edema)
2-((4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(3,5-Dimethoxyphenyl)Acetamide 4-Allyl, 5-(Thiophen-2-yl) Sulfanyl acetamide Antifungal (active vs. Candida albicans)

Key Observations :

  • Substituent Diversity : The target compound’s furan-thiophene combination distinguishes it from analogs with phenyl (e.g., 4-chlorophenyl in ) or alkyl groups (e.g., allyl in ). Furan and thiophene may improve π-π stacking or hydrogen bonding in target interactions .
  • Bioactivity Trends : Sulfanyl-linked triazoles often exhibit antimicrobial or antifungal activity. For example, methyl benzoate derivatives (e.g., ) show efficacy against Gram-positive bacteria, while acetamide variants (e.g., ) target fungi. The target compound’s activity remains uncharacterized but could be inferred from these trends.
  • Ester vs.
Pharmacological Activity Comparison
Activity Type Target Compound (Inferred) Analog (Evidence) Results
Antimicrobial Moderate (furan/thiophene synergy) 4-Amino-5-(4-chlorophenyl) analog MIC: 8 µg/mL (vs. S. aureus)
Antifungal Potential (sulfanyl group) Allyl-thiophene acetamide IC₅₀: 12 µM (vs. C. albicans)
Anti-Inflammatory Likely (triazole-sulfanyl motif) Ethyl benzoate derivative 76% edema inhibition (vs. 63% for diclofenac)

Mechanistic Insights :

  • The sulfanyl acetyl linker may act as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., 5-lipoxygenase ).

Comparison with Analogs :

  • 4-Amino-5-(4-Chlorophenyl) Analog : Uses 4-chlorophenylacetic acid in triazole cyclization.
  • Ethyl Benzoate Derivative : Employs ethanolamine for N-alkylation, differing in esterification steps.

Biological Activity

Methyl 4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure combines various pharmacologically active moieties, including furan and thiophene rings, which are known for their biological activities. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₄N₄O₂S
  • Molecular Weight : 342.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known to act as an antifungal agent by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Additionally, the furan and thiophene rings may enhance the compound's ability to interact with specific enzymes or receptors involved in cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles demonstrate potent antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The presence of the furan and thiophene groups may further enhance these properties through synergistic effects.

Compound TypeTarget OrganismsMIC (μg/mL)
Triazole DerivativesMRSA0.25 - 2
Triazole DerivativesE. coli0.5 - 3

Anticancer Activity

The compound's potential anticancer activity has also been explored. Triazole derivatives have been reported to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells . The specific mechanism often involves the inhibition of key enzymes involved in DNA synthesis.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, certain triazole derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This could make this compound a candidate for treating inflammatory diseases.

Case Studies

  • Antibacterial Activity Study :
    A study conducted on various triazole derivatives indicated that those containing furan and thiophene exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics. The study highlighted that modifications at the thiophene position significantly enhanced antibacterial efficacy against Gram-positive bacteria.
  • Anticancer Research :
    Another investigation focused on a series of triazole-based compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. The study reported that compounds similar to this compound showed promise in targeting specific cancer pathways.

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